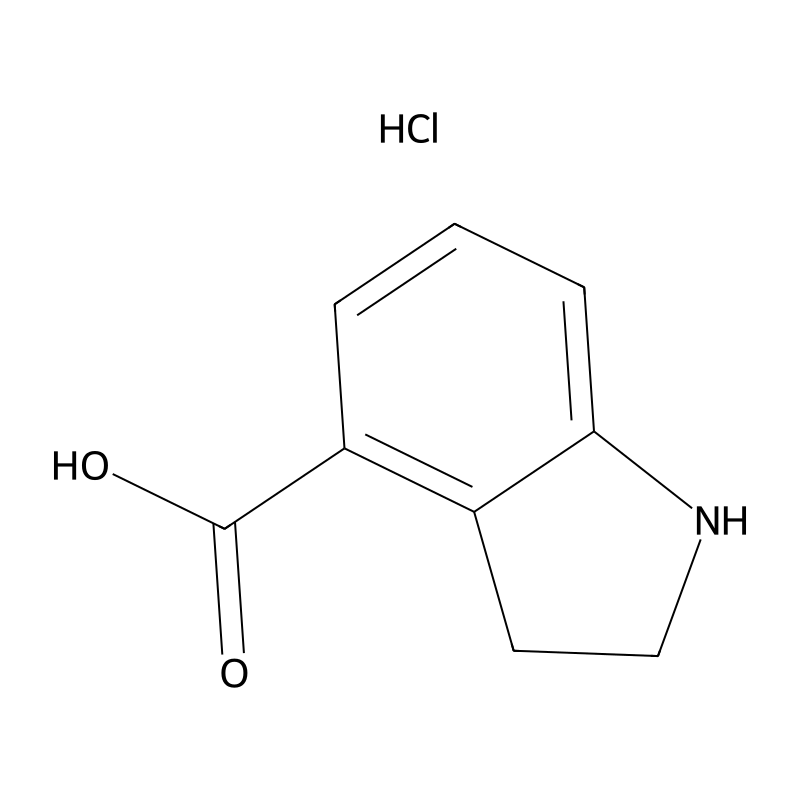

Indoline-4-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Drug Discovery

- Histamine H3 receptor antagonists: ICA hydrochloride serves as a starting material for synthesizing substituted indole derivatives that act as antagonists for the histamine H3 receptor. These antagonists are being explored for their potential in treating neurological disorders like sleep-wake disturbances and Alzheimer's disease [].

- 15-lipoxygenase-1 (15-LOX-1) inhibitors: Research suggests that ICA hydrochloride can be a valuable precursor for the development of potent and selective inhibitors of 15-LOX-1, an enzyme linked to inflammation. These inhibitors hold promise for treating various inflammatory conditions.

- Hedgehog pathway modulators: ICA hydrochloride can be used to synthesize inhibitors of Gli1, a transcription factor in the Hedgehog signaling pathway. The Hedgehog pathway plays a role in embryonic development and certain cancers, and modulating this pathway is of interest for cancer research [].

- Antiviral agents: ICA hydrochloride has been explored as a starting material for the synthesis of pyridinyl carboxylates, which exhibit inhibitory activity against SARS-CoV 3CL protease, a potential target for developing antiviral drugs.

Other Research Applications

- Ligand development: ICA hydrochloride can be a useful precursor for synthesizing substituted bipiperidinylmethyl amides, which act as ligands for the CCR3 membrane receptor. The CCR3 receptor is involved in the immune system, and these ligands hold potential for developing immunomodulatory drugs [].

- Histone deacetylase (HDAC) inhibitors: ICA hydrochloride can be used to create indole amide hydroxamic acids, which have been investigated for their potent inhibitory activity against HDACs. HDACs are enzymes involved in gene regulation, and HDAC inhibitors are of interest for cancer research [].

Indoline-4-carboxylic acid hydrochloride is a derivative of indoline, characterized by the presence of a carboxylic acid group at the 4-position of the indoline ring. This compound is notable for its structural features that contribute to its unique chemical and biological properties. Indoline itself is a bicyclic compound formed from a benzene ring fused to a pyrrole ring, which imparts significant reactivity and versatility in chemical synthesis. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in both research and industry.

As with any new compound, proper safety precautions should be taken when handling ICA hydrochloride. Since it is derived from ICA, some safety considerations can be gleaned from the parent compound. ICA has been classified as a mild irritant []. HCl, the other component, is a strong acid and can cause severe skin burns and eye damage. Therefore, ICA hydrochloride should likely be handled with similar precautions, including the use of personal protective equipment like gloves, goggles, and a fume hood.

- Electrophilic Substitution: The indoline structure allows for electrophilic aromatic substitution reactions, particularly at the 3-position of the ring, which is more reactive than the 2-position due to resonance stabilization of the resulting cation .

- Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, leading to the formation of indoline derivatives .

- Reduction Reactions: Indoline derivatives can be reduced using various reagents. For instance, strong reducing agents can convert the carboxylic acid to an alcohol or further reduce the indoline structure itself .

Indoline-4-carboxylic acid hydrochloride exhibits a range of biological activities. Research has indicated that compounds with indoline structures may possess anti-inflammatory and anticancer properties. Specifically, derivatives of indoline have been shown to inhibit certain cancer cell lines, suggesting potential as therapeutic agents in oncology . Additionally, some studies have linked indoline compounds to neuroprotective effects and modulation of neurotransmitter systems .

Several methods exist for synthesizing indoline-4-carboxylic acid hydrochloride:

- Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to yield indole derivatives .

- Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving appropriate precursors that contain both an amine and a carboxylic acid group .

- Metal-Catalyzed Reactions: Transition metal-catalyzed methods have been developed for more efficient synthesis, allowing for greater control over reaction conditions and yields .

Indoline-4-carboxylic acid hydrochloride finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a lead compound in drug development, particularly in treatments targeting cancer and neurological disorders.

- Dyes and Pigments: The compound's structural features make it suitable for use in dye chemistry, contributing color properties essential for textiles and other materials.

- Chemical Research: It serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecular structures.

Studies on the interactions of indoline-4-carboxylic acid hydrochloride with biological targets have revealed its potential binding capabilities with various proteins and enzymes. For instance, its ability to inhibit specific kinases involved in cancer progression has been documented, indicating its role as a molecular probe in understanding cellular signaling pathways . Furthermore, interaction studies have shown that it can modulate neurotransmitter receptors, suggesting implications for neurological applications.

Indoline-4-carboxylic acid hydrochloride shares structural similarities with several other compounds, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indole-4-carboxylic acid | Indole derivative | Lacks the nitrogen atom in the ring; more stable. |

| Isoindole-4-carboxylic acid | Isoindole derivative | Different fusion pattern; distinct reactivity. |

| Quinoline-4-carboxylic acid | Quinoline derivative | Contains a nitrogen atom outside the fused ring; different biological activity profile. |

| Tryptophan | Amino acid | Natural amino acid; involved in protein synthesis; has different metabolic pathways. |

Indoline-4-carboxylic acid hydrochloride is unique due to its specific position of substitution on the indoline framework, which influences its reactivity and biological interactions compared to these similar compounds.

Catalytic Alkoxycarbonylation/Acylation Strategies Using Transition Metal Complexes

Transition metal-catalyzed carbonylation reactions have emerged as powerful tools for introducing carboxylic acid functionalities into indoline scaffolds. Rhodium-catalyzed alkoxycarbonylation represents one of the most efficient approaches for synthesizing indoline-4-carboxylic acid derivatives. Recent developments have focused on additive-free protocols that eliminate the need for gaseous carbon monoxide, addressing significant safety and handling concerns associated with traditional carbonylation processes.

The rhodium-catalyzed alkoxycarbonylation of indolines using dialkyl dicarbonates as the alkoxycarbonyl source has demonstrated exceptional selectivity for the carbon-7 position of indolines, though the methodology can be adapted for carbon-4 functionalization through appropriate substrate design. This catalytic process operates through a mechanism involving rhodium coordination to the substrate, followed by oxidative addition of the dicarbonate reagent and subsequent carbon-hydrogen bond activation. The reaction proceeds under mild conditions, typically requiring rhodium dichloride dicarbonyl dimer catalyst at five mole percent loading in dimethylformamide solvent at temperatures of eighty degrees Celsius.

Alternative approaches utilizing carboxylic acid anhydrides as acyl sources have shown promise for introducing carboxylic acid precursor functionalities. The acylation of indolines with symmetrical carboxylic acid anhydrides proceeds efficiently under rhodium catalysis, yielding seven-acylated products that can be subsequently converted to the corresponding carboxylic acids through oxidative cleavage. This methodology has successfully produced alpha-branched ketones, which represent challenging synthetic targets using conventional approaches.

For indole-2-carboxylic ester synthesis, rhodium-catalyzed carbon-hydrogen alkoxycarbonylation using mixed carbonate anhydrides has been developed as a carbon monoxide-free alternative. The reaction mechanism involves anion exchange between rhodium chloride dicarbonyl dimer and potassium iodide to generate the catalytically active rhodium iodide dicarbonyl species. Selective carbon-oxygen bond cleavage of the mixed carbonate anhydride, controlled by steric hindrance of the mesityl group, generates the rhodium carboxylate intermediate, which subsequently undergoes pyrimidyl-directed carbon-hydrogen bond activation to form a five-membered rhodacycle intermediate.

Direct Carbon-Hydrogen Bond Functionalization Approaches for Position-Specific Derivatization

Direct carbon-hydrogen bond functionalization has revolutionized the synthesis of position-specifically substituted indoline derivatives, enabling selective modification at the carbon-4 position without pre-functionalization of the substrate. Palladium-catalyzed methodologies have shown particular promise for achieving regioselective carbon-hydrogen activation at the carbon-4 position of indoles and indolines.

The development of directing group strategies has been crucial for achieving selectivity in carbon-4 functionalization. Aldehyde functional groups at the carbon-3 position serve as effective directing groups, facilitating the formation of six-membered transition states that lead to selective carbon-4 modification. Ruthenium-catalyzed carbon-hydrogen alkenylation using ruthenium para-cymene dichloride dimer catalyst has achieved carbon-4 functionalization of indole-3-carbaldehydes with methyl acrylate, yielding carbon-4 alkenylated products in moderate to good yields ranging from thirty-five to ninety-two percent.

Palladium-catalyzed carbon-hydrogen acylation at the carbon-4 position using alpha-oxocarboxylic acids represents another significant advancement in position-specific derivatization. This methodology employs a ketone directing group and exhibits high regioselectivity while tolerating a wide scope of functional groups. The reaction mechanism involves the generation of acyl radicals via potassium persulfate-promoted decarboxylation of alpha-oxocarboxylic acids and operates through a palladium(II)/palladium(IV) catalytic cycle.

Glycine-mediated transient directing group strategies have enabled highly regioselective carbon-4 arylation of indole-3-carbaldehydes. Using ten mole percent palladium acetate and two equivalents of silver trifluoroacetate at one hundred ten degrees Celsius, this methodology achieves exclusive carbon-4 arylation through selective formation of six-membered palladacycle intermediates. The reaction displays excellent functional group tolerance and proceeds without formation of carbon-2 arylation products.

Resolution of Racemic Mixtures via Chiral Amine Salt Formation

The resolution of racemic indoline-2-carboxylic acid mixtures, which serve as precursors to indoline-4-carboxylic acid derivatives, has been extensively studied using chiral amine salt formation strategies. These approaches are particularly relevant for pharmaceutical applications where enantiopure products are required.

The classical resolution process involves the reaction of racemic indoline-2-carboxylic acid with enantiomerically pure chiral amines to form diastereomeric salts with different physical properties. The preferred chiral amine for this application is (R)-alpha-methylbenzylamine, which forms crystalline salts that can be separated through selective crystallization procedures. The process typically begins with dissolving the racemic acid in water and adding the chiral amine under controlled temperature conditions.

Industrial-scale resolution protocols have been developed that achieve high enantiomeric purity through multiple crystallization cycles. The process involves initial salt formation, followed by selective crystallization of the desired enantiomer from isopropanol. The remaining filtrate, enriched in the opposite enantiomer, undergoes racemization through treatment with sodium hydroxide solution at elevated temperatures (one hundred seventy degrees Celsius) under pressure (seven bars) for three hours. This racemization step enables recycling of the undesired enantiomer, significantly improving overall process efficiency.

The resolution methodology typically achieves chemical purity of ninety-eight percent and enantiomeric purity greater than ninety-nine point five percent for the desired (2S)-indoline-2-carboxylic acid. The total yield after multiple cycles ranges from fifty to seventy percent, depending on the number of resolution cycles performed. This approach has been successfully scaled to kilogram quantities, demonstrating its practical applicability for commercial production.

| Resolution Parameter | Value |

|---|---|

| Chemical Purity | 98% |

| Enantiomeric Purity | >99.5% |

| Total Yield | 50-70% |

| Racemization Temperature | 170°C |

| Racemization Pressure | 7 bars |

| Racemization Time | 3 hours |

Hydrogenation Pathways for Indole Ring Saturation

The selective hydrogenation of indole derivatives to form indoline intermediates represents a critical step in the synthesis of indoline-4-carboxylic acid derivatives. Several catalytic hydrogenation approaches have been developed to achieve selective reduction of the carbon-2, carbon-3 double bond while preserving other functional groups.

Heterogeneous catalytic hydrogenation using platinum on carbon represents the most environmentally benign approach for indole reduction. The methodology utilizes para-toluenesulfonic acid as a Bronsted acid activator in water as solvent, achieving excellent regioselectivity for indoline formation. The reaction mechanism involves acid-mediated protonation at the carbon-3 position, generating an iminium ion with disrupted aromaticity. This iminium ion subsequently undergoes efficient hydrogenation to yield the corresponding indoline.

The key advantages of this heterogeneous approach include operation at room temperature, moderate hydrogen pressure, and excellent yields in short reaction times. The platinum on carbon catalyst enables easy recovery and reuse, while the use of water as solvent eliminates organic waste generation. The atom economy approaches one hundred percent, as both starting materials are completely consumed without byproduct formation.

| Hydrogenation Conditions | Specification |

|---|---|

| Catalyst | Pt/C (5-10 mol%) |

| Acid Additive | p-Toluenesulfonic acid |

| Solvent | Water |

| Temperature | Room temperature |

| Pressure | Moderate H₂ pressure |

| Reaction Time | 1-4 hours |

| Yields | 85-95% |

Asymmetric hydrogenation approaches using iridium catalysis have been developed for generating enantiomerically enriched indoline products. The methodology employs chiral bifunctional bisphosphine-thiourea ligands such as ZhaoPhos in combination with iridium catalysts. Methanesulfonic acid serves as a crucial cocatalyst, enabling high conversion and excellent enantioselectivity. The optimal conditions include chloroform as solvent, fifty atmospheres hydrogen pressure, and seventy degrees Celsius for forty-eight hours.

The asymmetric hydrogenation mechanism operates through outer-sphere reduction, where the Bronsted acid activates the substrate through protonation while the chiral ligand controls the stereochemical outcome. The thiourea motif in the ligand forms hydrogen bonds with the conjugate base of the acid, creating a chiral environment that favors formation of the desired enantiomer. This methodology achieves enantioselectivities exceeding ninety-four percent for a wide range of substituted indole substrates.

Solid-Phase Synthesis Techniques for High-Purity Production

Solid-phase synthesis approaches for indoline-4-carboxylic acid derivatives leverage immobilized reagents and catalysts to achieve high-purity products with simplified purification procedures. While specific solid-phase protocols for indoline-4-carboxylic acid hydrochloride synthesis have not been extensively reported, the principles established for related heterocyclic systems provide valuable guidance for method development.

The application of solid-phase techniques to indole carboxylation reactions has shown promise for generating libraries of substituted indole-3-carboxylic acids. Base-mediated carboxylation using atmospheric pressure carbon dioxide under basic conditions represents a straightforward approach that could be adapted to solid-phase formats. The key requirement is the use of large excess lithium tert-butoxide as base to suppress undesired decarboxylation side reactions.

Solid-phase synthesis strategies typically involve anchoring either the substrate or reagents to polymeric supports, enabling efficient separation of products from reaction byproducts and unreacted starting materials. For indoline-4-carboxylic acid synthesis, polymer-supported catalysts could potentially be employed in the hydrogenation step, facilitating catalyst recovery and reuse while maintaining high product purity.

The development of flow chemistry approaches represents an emerging area with significant potential for indoline-4-carboxylic acid production. Continuous flow hydrogenation using immobilized platinum catalysts could enable sustained production with consistent product quality. The heterogeneous nature of the platinum on carbon catalyst makes it particularly well-suited for adaptation to flow systems, where catalyst separation and recycling are critical considerations.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant